molecular formula C22H23N3O2 B14937475 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide

Cat. No.: B14937475
M. Wt: 361.4 g/mol
InChI Key: WVEULAJRRRLVCA-UHFFFAOYSA-N
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Description

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide is a complex organic compound that features both isoindoline and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline and indole intermediates, followed by their coupling under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound .

Scientific Research Applications

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-propionic acid 2-oxo-2H-chromen-7-yl ester
  • Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
  • Isopropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Uniqueness

What sets 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide apart from similar compounds is its unique combination of isoindoline and indole moieties. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)-N-(1-propan-2-ylindol-4-yl)propanamide

InChI

InChI=1S/C22H23N3O2/c1-15(2)25-13-10-18-19(8-5-9-20(18)25)23-21(26)11-12-24-14-16-6-3-4-7-17(16)22(24)27/h3-10,13,15H,11-12,14H2,1-2H3,(H,23,26)

InChI Key

WVEULAJRRRLVCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCN3CC4=CC=CC=C4C3=O

Origin of Product

United States

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